methyl 2-(1H-pyrazol-1-yl)acetimidate
Description
Propriétés
Numéro CAS |
1936564-56-5 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
methyl 2-pyrazol-1-ylethanimidate |
InChI |
InChI=1S/C6H9N3O/c1-10-6(7)5-9-4-2-3-8-9/h2-4,7H,5H2,1H3 |
Clé InChI |
WBTKEYOICGILNI-UHFFFAOYSA-N |
SMILES |
COC(=N)CN1C=CC=N1 |
SMILES canonique |
COC(=N)CN1C=CC=N1 |
Origine du produit |
United States |
Méthodes De Préparation
General Synthetic Approach
The synthesis of methyl 2-(1H-pyrazol-1-yl)acetimidate typically involves two main stages:
- Formation of the pyrazole ring : This is commonly achieved via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- Introduction of the acetimidate group : This involves functional group transformations on the pyrazole intermediate, often through substitution or condensation reactions.
Pyrazole Core Construction
A widely employed method for pyrazole synthesis is the reaction of hydrazine monohydrate with 1,3-diketones or β-ketoesters. According to recent studies, the pyrazole ring can be formed in situ by treating 1,3-diketone intermediates with hydrazine monohydrate under controlled conditions, often in a one-pot synthesis approach.
- Starting materials : 3-benzoylpropionic acid derivatives or acetophenones are used to prepare 1,3-diketone intermediates.
- Cyclization conditions : Hydrazine monohydrate is added to the 1,3-diketone solution, typically under mild heating, to promote ring closure and pyrazole formation.
- Advantages : This method allows for the introduction of various substituents on the pyrazole ring by varying the starting diketone, enabling structural diversity and optimization of biological activity.
Formation of the Acetimidate Functionality
The acetimidate group (–C(=NH)OCH3) can be introduced by converting the pyrazole-containing intermediates through amidine or imidate formation reactions. While direct literature on methyl 2-(1H-pyrazol-1-yl)acetimidate synthesis is limited, analogous methods from pyrazole derivatives suggest the following:
- Use of alkylating agents : Methylation of pyrazolylacetimidate precursors can be achieved by reaction with methylating reagents such as methyl iodide or dimethyl sulfate under basic conditions.
- Imidate synthesis : Conversion of corresponding amidines or nitriles to imidates by treatment with alcohols (methanol) and acid catalysts is a known approach.
- Purification : The crude product is typically purified by recrystallization or chromatography to yield the pure methyl 2-(1H-pyrazol-1-yl)acetimidate.
Representative Preparation Procedure (Inferred from Related Pyrazole Syntheses)
Purification and Characterization
- Purification methods : Recrystallization from solvents such as ethanol or toluene, or chromatographic techniques (silica gel column chromatography).
- Characterization : Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to verify structure and purity.
- Yield optimization : Reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.
Comparative Data Table of Pyrazole Derivatives Preparation (Adapted from Related Studies)
Notes on Alternative Methods and Patents
- Patent literature reveals related pyrazole derivatives prepared via multi-step syntheses involving organic layer separations, acid-base washes, and controlled crystallization steps to obtain high-purity products.
- Reaction quenching, temperature control during acid addition, and washing steps are critical for product quality.
- The use of glacial acetic acid and toluene washing at low temperatures (0–5°C) is common to isolate pyrazole salts or derivatives with high purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(1H-pyrazol-1-yl)acetimidate, and how are reaction conditions optimized?
- Methodology :
- Nucleophilic Substitution : React methyl 2-bromoacetimidate with 1H-pyrazole in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux (60–80°C) .
- Catalytic Enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency and yield .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase .
- Optimization : Adjust solvent polarity, temperature, and stoichiometry of reactants to maximize product formation. For example, elevated temperatures (70–90°C) accelerate reaction rates but may require inert atmospheres to prevent decomposition .
Q. Which spectroscopic techniques are critical for characterizing methyl 2-(1H-pyrazol-1-yl)acetimidate?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and acetimidate methyl groups (δ 3.0–3.5 ppm) .
- ¹³C NMR : Confirm the acetimidate carbonyl (δ 160–170 ppm) and pyrazole carbons (δ 110–150 ppm) .
- Infrared (IR) Spectroscopy : Detect C=N stretching (1640–1680 cm⁻¹) and C-O vibrations (1200–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How stable is methyl 2-(1H-pyrazol-1-yl)acetimidate under standard laboratory conditions?
- Stability Profile :
- Ambient Conditions : Stable in dry environments for weeks; degradation occurs under prolonged exposure to moisture or acidic/basic conditions .
- Storage Recommendations : Store in sealed containers under nitrogen at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms involving methyl 2-(1H-pyrazol-1-yl)acetimidate be elucidated?
- Electrophilic Reactivity : The acetimidate group acts as an electrophile, facilitating nucleophilic attacks (e.g., by amines or thiols). The pyrazole ring stabilizes intermediates via resonance .
- Kinetic Studies : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation. For example, track the disappearance of starting materials and appearance of products .
Q. What strategies resolve contradictions in spectral data during structural confirmation?
- X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure using SHELX software .
- Comparative Analysis : Cross-reference experimental data with computational simulations (e.g., DFT calculations for NMR chemical shifts) .
Q. How can methyl 2-(1H-pyrazol-1-yl)acetimidate be leveraged in drug discovery?
- Biological Targets : The pyrazole moiety interacts with enzymes (e.g., kinases) and receptors (e.g., GABAₐ), suggesting potential as a pharmacophore .
- Derivatization : Synthesize analogs (e.g., hydrazides or Schiff bases) and screen for antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) .
Q. What experimental designs mitigate challenges in synthesizing high-purity methyl 2-(1H-pyrazol-1-yl)acetimidate?
- Purification Techniques : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to remove byproducts .
- Quality Control : Validate purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity?
- Resonance Effects : The pyrazole’s conjugated π-system stabilizes charge during reactions, enhancing electrophilic substitution at the 4-position .
- Steric Effects : Substituents on the pyrazole (e.g., methyl groups) can hinder or direct reactivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
